molecular formula C10H11BrN6S B4354886 6-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4354886
M. Wt: 327.21 g/mol
InChI Key: DPOOFPNWELJQFQ-UHFFFAOYSA-N
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Description

6-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound characterized by its bromo-substituted pyrazole and ethyl-substituted triazolothiadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the bromo and ethyl groups. One common method is the reaction of ethyl acetoacetate with hydrazine to form the pyrazole core, followed by bromination and subsequent reactions to introduce the triazolothiadiazole moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis, ensuring the availability of reagents, and maintaining stringent reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromine oxide.

  • Reduction: : The compound can be reduced to remove the bromo group.

  • Substitution: : The ethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Derivatives lacking the bromo group.

  • Substitution: : Derivatives with different functional groups replacing the ethyl groups.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for synthesizing more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of pyrazole and triazolothiadiazole groups. Similar compounds might include other substituted pyrazoles or triazoles, but the presence of both functional groups in this particular arrangement sets it apart.

List of Similar Compounds

  • Substituted Pyrazoles: : Compounds with various substituents on the pyrazole ring.

  • Substituted Triazoles: : Compounds with different substituents on the triazole ring.

  • Bromo-substituted Heterocycles: : Other bromo-substituted heterocyclic compounds.

This detailed overview provides a comprehensive understanding of 6-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

6-(4-bromo-1-ethylpyrazol-3-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN6S/c1-3-7-12-13-10-17(7)15-9(18-10)8-6(11)5-16(4-2)14-8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOOFPNWELJQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=NN(C=C3Br)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
6-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
6-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
Reactant of Route 4
6-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
Reactant of Route 5
6-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
Reactant of Route 6
6-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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